molecular formula C16H21NO4 B612925 Z-1,4-cis-Acha-OH CAS No. 75695-14-6

Z-1,4-cis-Acha-OH

Cat. No.: B612925
CAS No.: 75695-14-6
M. Wt: 291,35 g/mole
InChI Key: GKNYYSXDGOGFJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-1,4-cis-Acha-OH involves the reaction of 4-aminocyclohexane with acetic acid. The process typically includes the protection of the amino group with a benzyloxycarbonyl (CBZ) group, followed by the reaction with acetic acid to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process includes multiple steps of synthesis, purification, and quality control to achieve a purity of ≥ 98% (HPLC). The compound is stored at temperatures between 2-8°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Z-1,4-cis-Acha-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-1,4-cis-Acha-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Z-1,4-cis-Acha-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-1,4-cis-Acha-OH is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cis-configuration and the presence of the benzyloxycarbonyl group make it particularly useful in proteomics and peptide synthesis, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[4-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(19)10-12-6-8-14(9-7-12)17-16(20)21-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNYYSXDGOGFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679830
Record name (4-{[(Benzyloxy)carbonyl]amino}cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75695-14-6
Record name (4-{[(Benzyloxy)carbonyl]amino}cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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